molecular formula C12H10BrN B8288300 8-Bromo-7-cyclopropylquinoline

8-Bromo-7-cyclopropylquinoline

Cat. No. B8288300
M. Wt: 248.12 g/mol
InChI Key: MLVZOZAZYWICBU-UHFFFAOYSA-N
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Patent
US08853202B2

Procedure details

A solution of 7-cyclopropylquinoline (3.45 g, 19.7 mmol) and NBS (4.03 g, 22.66 mmol) in DMF (50 mL) was heated at 65° C. for 2 h. The reaction was quenched with saturated aqueous NaHCO3 and extracted with EtOAc. The organic layer was separated, dried over anhydrous Na2SO4, concentrated, and purified by chromatography with a gradient elution of 1-10% EtOAc/CH2Cl2 to yield 8-bromo-7-cyclopropylquinoline (1.75 g, 35% yield).
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:13]=[C:12]3[C:7]([CH:8]=[CH:9][CH:10]=[N:11]3)=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.C1C(=O)N([Br:21])C(=O)C1>CN(C=O)C>[Br:21][C:13]1[C:4]([CH:1]2[CH2:3][CH2:2]2)=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[CH:10][CH:9]=[CH:8]2

Inputs

Step One
Name
Quantity
3.45 g
Type
reactant
Smiles
C1(CC1)C1=CC=C2C=CC=NC2=C1
Name
Quantity
4.03 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography with a gradient elution of 1-10% EtOAc/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC=C2C=CC=NC12)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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